molecular formula C27H28F3N3 B4718818 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole

9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole

Cat. No. B4718818
M. Wt: 451.5 g/mol
InChI Key: MZDWTKAXMPSJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its potential therapeutic effects and its ability to modulate the activity of certain neurotransmitters in the brain.

Mechanism of Action

9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. It also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These actions are believed to contribute to the anxiolytic and antidepressant effects of 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole.
Biochemical and Physiological Effects:
9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of second messenger systems. It has also been reported to have effects on cardiovascular function, body temperature, and motor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin and dopamine in the brain. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems in the brain. Another area of focus is the investigation of 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole's effects on other physiological systems, such as the immune system and the gut-brain axis. Additionally, there is a need for further research on the long-term effects of 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole use and its potential for addiction and abuse.

Scientific Research Applications

9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has also been investigated as a potential treatment for drug addiction and withdrawal symptoms. In addition, 9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole has been used as a tool to study the role of certain neurotransmitters, such as serotonin and dopamine, in the brain.

properties

IUPAC Name

9-ethyl-3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3/c1-2-33-25-6-4-3-5-23(25)24-17-21(9-12-26(24)33)19-32-15-13-31(14-16-32)18-20-7-10-22(11-8-20)27(28,29)30/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDWTKAXMPSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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